3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate
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Overview
Description
3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate is an organic compound that features a dioxolane ring, a phenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction conditions often require an acid catalyst and anhydrous conditions to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetalization processes using continuous flow reactors to ensure consistent product quality and yield. The use of trifluoroperacetic acid (TFPAA) prepared by the hydrogen peroxide-urea method is also common in the synthesis of dioxolane systems .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of polymers and as a solvent in chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate involves its interaction with specific molecular targets. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to various physiological effects . The pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-phenyl-1,3-dioxolan-2-yl)propanoate
- 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
- 1,3-Dioxolan-2-one
Uniqueness
3-(2-Methyl-1,3-dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate is unique due to its combination of a dioxolane ring and a carbamate moiety, which imparts distinct chemical and biological properties. Its ability to act as a muscarinic acetylcholine receptor agonist sets it apart from other similar compounds .
Properties
CAS No. |
61405-74-1 |
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Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
[3-(2-methyl-1,3-dioxolan-2-yl)phenyl] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C14H17NO4/c1-3-7-15-13(16)19-12-6-4-5-11(10-12)14(2)17-8-9-18-14/h3-6,10H,1,7-9H2,2H3,(H,15,16) |
InChI Key |
DRABAXMUQJEFHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC(=CC=C2)OC(=O)NCC=C |
Origin of Product |
United States |
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